Cas no 2305255-85-8 (Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)

Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
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- Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione
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- インチ: 1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13)
- InChIKey: IMCRUYKFWKFYJO-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C2=CNN=C2)CCC(=O)N1
じっけんとくせい
- 密度みつど: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 12.36±0.20(Predicted)
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6748204-0.05g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95.0% | 0.05g |
$315.0 | 2025-03-13 | |
Enamine | EN300-6748204-0.25g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95.0% | 0.25g |
$672.0 | 2025-03-13 | |
Enamine | EN300-6748204-1.0g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-13 | |
Enamine | EN300-6748204-10.0g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95.0% | 10.0g |
$5837.0 | 2025-03-13 | |
Aaron | AR028LI9-5g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95% | 5g |
$5436.00 | 2025-02-16 | |
1PlusChem | 1P028L9X-100mg |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 90% | 100mg |
$643.00 | 2024-05-24 | |
Aaron | AR028LI9-250mg |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95% | 250mg |
$949.00 | 2025-02-16 | |
1PlusChem | 1P028L9X-5g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 90% | 5g |
$4926.00 | 2024-05-24 | |
Aaron | AR028LI9-10g |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 90% | 10g |
$8051.00 | 2023-12-15 | |
Aaron | AR028LI9-100mg |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
2305255-85-8 | 95% | 100mg |
$672.00 | 2025-02-16 |
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione 関連文献
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedioneに関する追加情報
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione: A Comprehensive Overview
Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione is a structurally complex organic compound with the CAS registry number 2305255-85-8. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in pharmaceutical research. The molecule features a pyrimidine ring fused with a pyrazole moiety, making it a unique candidate for exploring novel therapeutic agents. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, paving the way for its exploration in various biological systems.
The synthesis of Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione involves a multi-step process that combines principles of heterocyclic chemistry and catalytic transformations. Researchers have employed methodologies such as microwave-assisted synthesis and transition metal catalysis to optimize the yield and purity of this compound. These techniques not only enhance the efficiency of the synthesis but also reduce the environmental footprint, aligning with the principles of green chemistry.
In terms of pharmacological activity, Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione has shown promising results in preclinical studies. Recent research has highlighted its potential as an anti-tumor agent, particularly in targeting specific pathways involved in cancer cell proliferation. Studies conducted using in vitro models have demonstrated its ability to inhibit key enzymes such as tyrosine kinases, which are critical for cancer progression. Additionally, preliminary in vivo experiments in animal models have indicated reduced tumor growth without significant toxicity to normal cells.
Beyond oncology, this compound has also been investigated for its potential in neurodegenerative diseases. Preclinical data suggest that Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione may exhibit neuroprotective properties by modulating oxidative stress and inflammation. These findings are particularly significant given the growing need for innovative therapies to combat conditions such as Alzheimer's disease and Parkinson's disease.
The structural versatility of Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione has also made it a valuable tool in drug discovery programs targeting other therapeutic areas. For instance, recent studies have explored its potential as an anti-inflammatory agent and an antimicrobial compound. Its ability to interact with multiple biological targets underscores its utility as a lead compound for developing multi-target drugs.
In conclusion, Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione represents a significant advancement in heterocyclic chemistry and drug discovery. With its unique structure and diverse biological activities, this compound holds immense potential for addressing unmet medical needs across various therapeutic areas. Ongoing research continues to unravel its full potential, positioning it as a promising candidate for future clinical development.
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